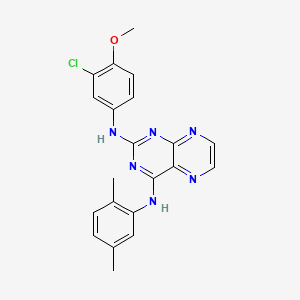

N-(3-氯-4-甲氧基苯基)-5-硝基嘧啶-4,6-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

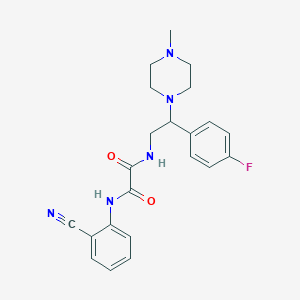

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring and the phenyl ring, connected by a nitrogen atom. The positions and orientations of the substituent groups (nitro, amino, chloro, and methoxy) would significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “N-(3-chloro-4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine” could participate in various chemical reactions. The nitro group could undergo reduction reactions, the amino groups could participate in condensation reactions, and the chloro group could be involved in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For example, the presence of the nitro, amino, chloro, and methoxy groups could affect its solubility, reactivity, and stability .科学研究应用

抗病毒活性

Hocková 等人(2003 年)对 5-取代-2,4-二氨基-6-[2-(膦酰甲氧基)乙氧基]嘧啶-非环核苷酸磷酸酯类似物的研究表明,几种 5-取代的 2,4-二氨基嘧啶衍生物在细胞培养中显着抑制逆转录病毒复制。这突出了类似嘧啶衍生物在抗病毒药物开发中的潜在应用 (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003)。

合成方法

Bailey 等人(1992 年)对涉及手性 N1 保护邻位二胺的四氢蝶啶 C6 立体异构体合成的研究展示了可应用于嘧啶衍生物的高级合成方法。这项研究为合成在药物化学中具有潜在应用的复杂分子提供了一条途径 (Bailey, Chandrasekaran, & Ayling, 1992)。

电化学性质

Liou 和 Lin(2009 年)合成了一种新的含三苯胺的芳香二胺,在电致变色材料的开发中具有潜在应用。这项研究强调了嘧啶衍生物在创造具有特定电化学性质的新型材料中的重要性 (Liou & Lin, 2009)。

热学和力学性质

Huang 等人(2017 年)报道了由含嘧啶单体的有机可溶、热稳定且疏水的聚酰亚胺的合成和表征。这突出了嘧啶衍生物在开发具有理想物理性质的新材料中的作用 (Huang, Chen, Mei, Li, Liu, & Wei, 2017)。

环境应用

Pignatello 和 Sun(1995 年)探索了光辅助芬顿反应完全氧化水中的某些有机化合物,表明嘧啶衍生物在污染物降解过程中的潜在环境应用 (Pignatello & Sun, 1995)。

作用机制

Target of Action

The primary target of the compound N4-(3-chloro-4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine is the Ephrin type-B receptor 4 . This receptor plays a crucial role in various biological processes, including cell adhesion, migration, and differentiation.

Mode of Action

It is known to interact with its target, the ephrin type-b receptor 4 . The interaction between the compound and its target may lead to changes in the receptor’s activity, which could influence various cellular processes.

Biochemical Pathways

Given its target, it is likely that it influences pathways related to cell adhesion, migration, and differentiation . The downstream effects of these changes could have significant impacts on cellular function and behavior.

Result of Action

Given its target, it is likely that it influences cell adhesion, migration, and differentiation . These changes could have significant impacts on cellular function and behavior.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N4-(3-chloro-4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine. Factors such as pH, temperature, and the presence of other molecules could affect how the compound interacts with its target and how it is metabolized in the body .

安全和危害

属性

IUPAC Name |

4-N-(3-chloro-4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN5O3/c1-20-8-3-2-6(4-7(8)12)16-11-9(17(18)19)10(13)14-5-15-11/h2-5H,1H3,(H3,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNIVRTVVDOEJDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-(3-chloro-4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((4-(tert-butyl)phenyl)sulfonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2692514.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2692517.png)

![4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid](/img/no-structure.png)

![(2,4-dimethylphenyl)(1,1-dioxido-4-(4-(trifluoromethoxy)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2692519.png)

![2-((2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2692520.png)

![1-[(3-Methoxyphenyl)methyl]triazole](/img/structure/B2692522.png)

![Ethyl 4-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate](/img/structure/B2692525.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide](/img/structure/B2692532.png)